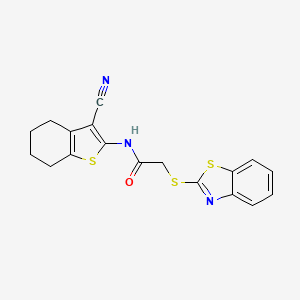![molecular formula C14H11I2NO2 B11548016 2,4-Diiodo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol](/img/structure/B11548016.png)
2,4-Diiodo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diiodo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol: is a chemical compound with the molecular formula C14H11I2NO2 It is characterized by the presence of two iodine atoms, a methoxy group, and an imino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol typically involves the condensation of 2,4-diiodophenol with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diiodo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,4-Diiodo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through further functionalization .
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its structural features suggest it could be useful in developing drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The iodine atoms may also play a role in enhancing the compound’s binding affinity to certain proteins .
Comparison with Similar Compounds
- 2,4-Dichloro-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol
- 2,4-Dibromo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol
- 2,4-Diiodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]phenol
Comparison: Compared to its analogs, 2,4-Diiodo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol is unique due to the presence of iodine atoms, which can significantly influence its reactivity and binding properties.
Properties
Molecular Formula |
C14H11I2NO2 |
|---|---|
Molecular Weight |
479.05 g/mol |
IUPAC Name |
2,4-diiodo-6-[(2-methoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H11I2NO2/c1-19-13-5-3-2-4-12(13)17-8-9-6-10(15)7-11(16)14(9)18/h2-8,18H,1H3 |
InChI Key |
YODGHHAACJOEAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=C(C(=CC(=C2)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-bromophenyl)methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B11547934.png)
![1-[2-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]-3-naphthalen-1-ylurea](/img/structure/B11547936.png)
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(4-methoxy-6-nitrophenol)](/img/structure/B11547937.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-5-bromo-2-hydroxybenzohydrazide](/img/structure/B11547953.png)
![2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol](/img/structure/B11547961.png)
![4-bromo-2-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11547964.png)
![6-[(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11547971.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methylaniline](/img/structure/B11547981.png)
![N-(3-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11547982.png)

![4-Nitro-N-(2-{N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide](/img/structure/B11547987.png)
![2-(naphthalen-1-yloxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11547991.png)
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B11547996.png)

